2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Description
2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic compound featuring a quinoxaline core substituted with a piperazine moiety bearing a 2,5-dimethylphenyl group and a diethyl sulfonamide side chain. The quinoxaline scaffold is known for its electron-deficient aromatic system, enabling interactions with biological targets such as serotonin or dopamine receptors. The N,N-diethyl sulfonamide moiety contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-5-29(6-2)32(30,31)20-9-10-21-22(16-20)25-17-24(26-21)28-13-11-27(12-14-28)23-15-18(3)7-8-19(23)4/h7-10,15-17H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXXJXFZKASQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The subsequent steps involve the introduction of the piperazine ring and the sulfonamide group through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides and bases such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 2,5-Dimethylphenyl vs. 3-Methylphenyl (Piperazine Group):
The 2,5-dimethyl substitution on the phenyl ring (target compound and Compound 22) introduces steric hindrance and electron-donating methyl groups, which may enhance affinity for hydrophobic receptor pockets compared to the 3-methylphenyl group in CAS 1189510-75-5 . - Quinoxaline vs.
Sulfonamide Functionalization
- The N,N-diethyl sulfonamide group (target compound and CAS 1189510-75-5) likely improves metabolic stability compared to the 4-chlorophenyl carbamoyl group in Compound 22, which may be prone to hydrolysis .
Pharmacological and Physicochemical Properties
- Melting Points: Compound 22 (168–172°C) has a lower melting point than other pyridine-based analogues (e.g., Compound 20: 177–180°C), suggesting improved solubility .
- Synthetic Yields: Compound 22 achieved a 75% yield, higher than the 65% yield of Compound 21, indicating favorable reaction kinetics for 2,5-dimethylphenyl derivatives .
Biological Activity
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a sulfonamide group and a piperazine moiety. Its molecular formula is C20H26N4O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT(1A) and 5-HT(3A), which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : It may also interact with dopamine receptors, influencing dopaminergic signaling pathways that are crucial for neurological function.
Biological Activity Data
| Biological Target | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| 5-HT(1A) | Agonist | 15 | |
| 5-HT(3A) | Antagonist | 3.7 | |
| Dopamine D2 | Partial Agonist | 50 |
Efficacy in Animal Models
In vivo studies have demonstrated the efficacy of this compound in various animal models:
- Depression Models : The compound showed significant antidepressant-like effects in rodent models, evidenced by reduced immobility in the forced swim test.
- Anxiety Models : It also exhibited anxiolytic properties in the elevated plus maze test, suggesting potential therapeutic applications for anxiety disorders.
Case Study 1: Treatment of Depression
A study investigated the effects of this compound on serotonin levels in the brain. After administering the compound to rats, researchers observed a significant increase in extracellular serotonin levels, indicating its potential as a multimodal antidepressant agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound against oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death in vitro, suggesting its potential use in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
